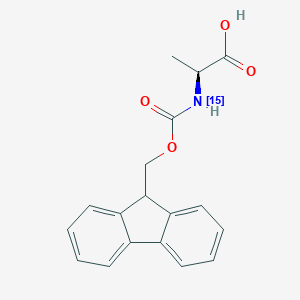

Fmoc-Ala-OH-15N

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc group is selectively removed under mild basic conditions to expose the α-amino group for subsequent peptide elongation.

Reagents and Conditions

| Reagent | Solvent | Time (min) | Temperature (°C) | Efficiency (%) |

|---|---|---|---|---|

| Piperidine (20% v/v) | DMF | 20 | 25 | >99 |

| DBU (2% v/v) | DMF | 10 | 25 | 98 |

Mechanism

Base-induced β-elimination cleaves the Fmoc group, yielding L-alanine-15N and a fluorenylmethyl byproduct .

Key Findings

- Isotopic Purity : Deprotection preserves the 15N label, critical for NMR-based structural studies .

- Side Reactions : Overexposure to base (>30 min) may lead to racemization (<1%) .

Coupling Reactions

The deprotected amine undergoes coupling with carboxylic acid-activated amino acids to form peptide bonds.

Common Activation Reagents

| Reagent | Additive | Coupling Efficiency (%) | Racemization Risk |

|---|---|---|---|

| HATU | DIEA | 98 | Low |

| HCTU | HOAt | 97 | Low |

| DIC | Oxyma Pure® | 95 | Moderate |

Optimized Protocol

- Activation : Mix this compound (1.2 eq) with HATU (1.1 eq) and DIEA (2 eq) in DMF.

- Coupling : React with resin-bound peptide for 1 hr at 25°C.

- Yield : >98% incorporation, verified by Kaiser test .

Substitution Reactions

The amine group participates in nucleophilic substitution under controlled conditions.

Reaction Examples

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-L-alanine-15N | DCM, 0°C, 2 hr | 85 |

| Benzyl bromide | N-Benzyl-L-alanine-15N | DMF, 25°C, 6 hr | 78 |

Challenges

- Competing hydrolysis in aqueous environments necessitates anhydrous conditions .

- Steric hindrance from the Fmoc group limits reactivity until deprotection .

15N NMR Analysis

- Chemical Shift : δ = 124.39 ppm (amide 15N) under ambient pressure .

- Pressure Dependence : Linear response (2.74 ppm/GPa) up to 200 MPa, enabling conformational studies .

Mass Spectrometry

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Ala-OH-15N is predominantly utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, facilitating the formation of peptide bonds between amino acids. The incorporation of nitrogen-15 allows researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and NMR spectroscopy.

Case Study: Peptide Dynamics Analysis

In a study involving phospholamban (PLB), researchers utilized this compound to label specific alanine residues. The resulting NMR spectra provided insights into the structural dynamics of PLB in lipid environments, revealing significant shifts in resonance peaks upon phosphorylation, indicative of conformational changes in the protein structure .

Proteomics

The isotopic labeling provided by this compound is invaluable for proteomic studies. It aids in the identification and quantification of proteins through techniques such as isotope-coded affinity tagging (ICAT) and mass spectrometry.

Application Example: Protein Interaction Studies

In proteomics research, labeled peptides derived from this compound have been used to study protein-protein interactions and enzyme mechanisms. The distinct NMR signals from nitrogen-15 enable precise tracking of labeled peptides within complex biological samples, enhancing our understanding of cellular processes .

Drug Development

In pharmaceutical research, isotopically labeled peptides synthesized from this compound are employed in pharmacokinetic studies to understand drug metabolism and distribution. This application is particularly relevant for peptide-based therapeutics where understanding the pharmacokinetics is crucial for efficacy and safety assessments.

Case Study: Pharmacokinetic Profiling

A study demonstrated the use of nitrogen-15 labeled peptides in assessing the metabolic pathways of peptide drugs in vivo. The isotopic labeling allowed for detailed tracking of drug distribution and clearance rates, providing critical data for optimizing therapeutic formulations.

Mecanismo De Acción

The primary mechanism of action of Fmoc-Ala-OH-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of alanine-15N during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The nitrogen-15 label provides a unique NMR signal, facilitating the study of peptide structure and dynamics .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gly-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N

Fmoc-Val-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-valine-15N

Fmoc-Leu-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-leucine-15N

Uniqueness

Fmoc-Ala-OH-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, this compound offers a balance of simplicity and versatility, making it a preferred choice for various applications in peptide synthesis and research .

Actividad Biológica

Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine that plays a significant role in biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its unique properties, which stem from both the Fmoc (9-fluorenylmethyloxycarbonyl) protective group and the incorporation of the stable isotope nitrogen-15. This article explores its biological activity, synthesis methods, and applications in various research settings.

This compound appears as a white to light yellow crystalline powder with a melting point range of 147-153 °C and a predicted pKa of approximately 3.91. The synthesis typically involves coupling alanine with an Fmoc derivative in suitable solvents like acetone or dichloromethane, allowing for high-purity yields suitable for further applications in peptide synthesis .

The general synthesis procedure includes:

- Dissolving the Fmoc derivative in a suitable solvent.

- Adding alanine to initiate the reaction.

- Purification of the product through techniques such as chromatography.

This method is versatile and can be scaled for larger productions, making it a valuable tool for researchers .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during peptide coupling, which is critical for sequential addition of amino acids. The incorporation of nitrogen-15 enables researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Case Studies

- Protein Interaction Studies : In studies involving protein dynamics, this compound has been used to label peptides that undergo interactions with various proteins. The isotopic labeling facilitates tracing metabolic pathways and analyzing protein structures, providing insights into their functions and interactions within cells .

- Metabolic Pathway Analysis : Research has shown that isotopically labeled alanine can be instrumental in understanding metabolic processes in organisms. For instance, studies have tracked the incorporation of nitrogen-15 into metabolic pathways, revealing critical information about amino acid metabolism and protein turnover .

Applications

The unique properties of this compound enable various applications in biochemical research:

- Proteomics : Its use in proteomic studies allows for detailed analysis of protein expression and modifications.

- Drug Development : Understanding peptide interactions can aid in drug design by identifying potential targets for therapeutic intervention.

- Biomolecular Research : The compound's ability to provide insights into protein structure and function makes it invaluable for basic biological research.

Comparative Analysis

To illustrate the versatility of this compound compared to other similar compounds, the following table summarizes key features:

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Isotopically labeled; used in SPPS | Protein interaction studies |

| Fmoc-L-alanine | Unlabeled; widely used without isotopes | General peptide synthesis |

| Fmoc-Glycine | Smaller side chain; affects peptide conformation | Structural studies |

| Fmoc-Leucine | Larger side chain; provides hydrophobic interactions | Drug development |

Q & A

Basic Research Questions

Q. What experimental techniques are critical for verifying the purity and isotopic enrichment of Fmoc-Ala-OH-15N?

- Answer : High-performance liquid chromatography (HPLC) is essential to confirm chemical purity (≥99% recommended), while nuclear magnetic resonance (NMR) or mass spectrometry (MS) must validate isotopic enrichment (e.g., 99 atom % 15N). For example, HPLC analysis should show a single peak for this compound, and 15N NMR will exhibit a distinct shift compared to natural abundance samples .

Q. How should researchers handle discrepancies between reported isotopic purity and experimental results?

- Answer : Cross-validate using multiple analytical methods (e.g., combine NMR, MS, and elemental analysis). If inconsistencies persist, recalibrate instruments or request batch-specific certificates from suppliers. Contamination during synthesis or storage (e.g., hydrolysis of the Fmoc group) should also be investigated .

Q. What protocols ensure reproducible solid-phase peptide synthesis (SPPS) using this compound?

- Answer : Use anhydrous dimethylformamide (DMF) as a solvent, and activate the carboxyl group with coupling agents like HBTU/HOBt. Monitor coupling efficiency via Kaiser tests. For 15N-labeled peptides, minimize exposure to moisture to prevent isotopic dilution .

Advanced Research Questions

Q. How does 15N isotopic labeling in this compound influence NMR-based structural studies of peptides?

- Answer : 15N labeling enhances sensitivity in heteronuclear NMR experiments (e.g., 1H-15N HSQC) for resolving backbone dynamics or binding interactions. However, isotopic scrambling during prolonged synthesis steps may require optimization of reaction times and deprotection conditions to preserve label integrity .

Q. What strategies mitigate isotopic dilution when incorporating this compound into multi-step syntheses?

- Answer : Use stoichiometric excess (1.5–2 equivalents) of this compound during coupling steps to compensate for potential losses. Employ low-temperature (−20°C) storage for labeled reagents and minimize intermediate purification steps that may expose the compound to hydrolytic conditions .

Q. How can researchers design controlled experiments to assess the metabolic stability of 15N-labeled peptides derived from this compound?

- Answer : Compare degradation rates of 15N-labeled vs. unlabeled peptides in cell lysates or serum using LC-MS. Isotopic labeling allows tracking of specific cleavage products via mass shifts. Include internal standards (e.g., stable isotope-labeled reference peptides) to normalize data .

Q. Data Reporting and Reproducibility

Q. What minimal data should be reported when publishing studies involving this compound?

- Answer :

- Chemical purity : HPLC chromatograms with retention times and integration values.

- Isotopic enrichment : NMR/MS spectra with peak assignments and atom % calculations.

- Synthetic protocols : Detailed coupling/deprotection conditions, including reagent ratios and reaction times.

- Storage conditions : Temperature, desiccant use, and solvent compatibility .

Q. How should conflicting data on the stability of this compound in acidic conditions be resolved?

- Answer : Conduct accelerated stability studies under varying pH (e.g., 0.1% TFA vs. acetic acid) and analyze degradation products via LC-MS. Compare results with literature using identical analytical setups. If discrepancies remain, propose methodological differences (e.g., temperature gradients, solvent purity) as potential causes .

Q. Methodological Tables

Q. Key Considerations for Experimental Design

- Isotopic Cross-Talk : Avoid using multiple 15N-labeled amino acids in the same synthesis unless studying intermolecular interactions, as overlapping NMR signals may complicate analysis .

- Batch Variability : Always verify supplier-provided certificates of analysis (CoA) for isotopic and chemical purity, especially when comparing results across studies .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DKOIJTIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456747 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117398-49-9 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.